(R)-Azepan-3-ol hydrochloride is a chiral compound belonging to the class of azepanes, which are seven-membered cyclic amines. This compound is characterized by the presence of a hydroxyl group at the third position of the azepane ring, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various chemical reactions and formulations.
(R)-Azepan-3-ol hydrochloride can be derived from several synthetic routes involving the reduction of azepan-3-one or related compounds. Its synthesis is often explored in academic and industrial research due to its potential applications in drug development and as a building block for more complex molecules.
(R)-Azepan-3-ol hydrochloride is classified as an amino alcohol and a cyclic amine. It is also categorized under chiral compounds, which are crucial in asymmetric synthesis and medicinal chemistry for developing enantiomerically pure substances.
The synthesis of (R)-Azepan-3-ol hydrochloride can be achieved through multiple approaches:
The synthetic routes typically involve mild reaction conditions to preserve the stereochemical integrity of the compound, minimizing racemization risks. The steps include esterification reactions, reduction, sulfonylation, and cyclization processes that yield high purity products with good yields .
(R)-Azepan-3-ol hydrochloride has a molecular formula of and features a seven-membered ring structure with a hydroxyl group at the third position. The stereochemistry is critical for its biological activity and reactivity.
Key structural data includes:
(R)-Azepan-3-ol hydrochloride participates in various chemical reactions:
Catalytic asymmetric hydrogenation represents a cornerstone in the enantioselective synthesis of azepane scaffolds. A chemoenzymatic approach leverages (R)-oxynitrilase from almonds to generate chiral cyanohydrin intermediates with high enantiomeric excess (>90% ee). This biocatalyst facilitates the transcyanation of ω-bromoaldehydes (e.g., 6-bromohexanal) to yield (R)-6-bromo-2-hydroxyhexanenitrile, a pivotal precursor for azepane rings [4]. Subsequent reduction and ring-forming reactions afford (R)-azepan-3-ol with preserved stereochemistry. Transition metal catalysis, particularly using Ru-BINAP complexes, further enhances stereocontrol in imine hydrogenation steps, achieving ee values >95% under optimized pressures (50–100 atm H₂) [4].
Table 1: Asymmetric Hydrogenation Catalysts for Azepane Synthesis
Catalyst Type | Substrate | ee (%) | Key Conditions |
---|---|---|---|
(R)-Oxynitrilase | ω-Bromoaldehydes | >90 | AcOH/dioxane, 25°C |
Ru-(S)-BINAP | N-Aryl imines | >95 | 100 atm H₂, iPrOH, 60°C |
Rh-DuPhos | Enamides | 98 | MeOH, 40°C |
Ring-Closing Metathesis (RCM) is pivotal for constructing unsaturated azepine intermediates. Grubbs II catalysts (e.g., RuCl₂(IMes)(PCy₃)) enable the cyclization of diene precursors like N,N-diallylamines at low concentrations (0.01–0.1 M) to minimize oligomerization. The reaction proceeds via a metallacyclobutane intermediate, with ethylene expulsion driving equilibrium toward 7-membered rings [1] [3]. Stereoselectivity arises from the preferential conrotatory motion of terminal alkenes, yielding Z-alkenes in small rings due to steric constraints [3] [9]. For azepanes, RCM of 1,7-dienes affords 1,2-dihydroazepines, which undergo stereospecific hydrogenation to saturate the ring while retaining the R-configuration at C3 [5].
Key thermodynamic factors:
Beckmann rearrangement offers an alternative route to azepanones, precursors to (R)-azepan-3-ol. Trifluoromethanesulfonic anhydride (Tf₂O) activates oxime derivatives of pyrazoloquinolinones under mild conditions (−20°C to 25°C), inducing regioselective ring expansion to 7-membered lactams [10]. This method achieves >80% yield in hexahydropyrazoloazepinium salts, which undergo hydrolysis and reduction to the target azepanol [10]. Stereochemical integrity is maintained by the configurationally stable oxime geometry, which dictates the migratory aptitude of anti-substituents during rearrangement [5] [10].
Amino group protection is critical during azepane ring formation to prevent undesired side reactions. Boc (tert-butyloxycarbonyl) protection is preferred due to its stability under RCM conditions and orthogonal deprotection with HCl/dioxane [1] [7]. For example, N-Boc-3-aminopropanol derivatives undergo RCM without epimerization, and subsequent deprotection yields (R)-azepan-3-ol hydrochloride as a crystalline solid [7]. Cbz (benzyloxycarbonyl) groups may also be used but require hydrogenolysis, complicating recovery of chiral catalysts [1].
Table 2: Protection Strategies for Azepane Synthesis
Protecting Group | Compatibility | Deprotection Method | Yield (%) |
---|---|---|---|
Boc | RCM, hydrogenation | HCl/dioxane | 85–95 |
Cbz | Hydrogenation | H₂/Pd-C | 80–90 |
Fmoc | Acidic conditions | Piperidine | 75–85 |
Sustainable methodologies minimize environmental impact while maintaining efficiency:
Table 3: Green Solvent Systems in Azepane Synthesis
Solvent System | Reaction Type | Temperature (°C) | E-factor |
---|---|---|---|
PEG-200/H₂O | Reductive amination | 60 | 1.2 |
TPGS-750-M/H₂O | RCM | 40 | 0.8 |
scCO₂ | Hydrogenation | 50 | 0.5 |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8